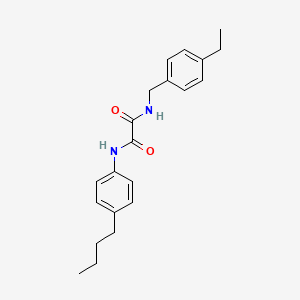

N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide, also known as ADB-BUTINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to a class of chemicals known as designer drugs, which are created to mimic the effects of illegal drugs while avoiding legal restrictions. ADB-BUTINACA is structurally similar to THC, the primary psychoactive component of marijuana, and has been found to have similar effects on the brain.

Mécanisme D'action

The psychoactive effects of N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide are thought to be mediated by its interaction with the endocannabinoid system, which regulates a variety of physiological processes, including pain sensation, appetite, and mood. N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide binds to the CB1 receptor, which is located primarily in the brain, and activates it, leading to the release of neurotransmitters such as dopamine and serotonin.

Biochemical and Physiological Effects

The effects of N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide on the body are similar to those of THC, including euphoria, relaxation, and altered perception. However, N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide is much more potent than THC and can cause more severe side effects, including hallucinations, paranoia, and seizures. N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide has also been linked to several cases of acute kidney injury, likely due to its effects on blood pressure and renal function.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide has several advantages for use in laboratory experiments, including its potency and selectivity for the CB1 receptor. However, its potential for abuse and the risk of adverse effects make it a challenging compound to work with. Additionally, the legal status of N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide varies by country, making it difficult to obtain and use in some jurisdictions.

Orientations Futures

There are several areas of future research that could be explored regarding N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide. One potential avenue is the development of safer and more effective synthetic cannabinoids for use in medicine. Another area of interest is the study of the long-term effects of N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide on the brain and other organs, as well as its potential for addiction and abuse. Finally, the development of new analytical methods for the detection of N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide and other synthetic cannabinoids is an essential area of future research, given the increasing prevalence of these substances in the illicit drug market.

Méthodes De Synthèse

The synthesis of N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide involves several steps, including the reaction of 4-butylphenylboronic acid with 4-ethylbenzylbromide to form the corresponding arylalkylboronic acid. This intermediate is then coupled with ethylenediamine to form the final product. The synthesis of N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide is relatively straightforward and can be carried out using standard laboratory equipment.

Applications De Recherche Scientifique

N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide has been the subject of several scientific studies, which have focused on its potential as a therapeutic agent and its effects on the brain. One study found that N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide has potent analgesic effects, making it a potential candidate for the treatment of chronic pain. Another study found that N-(4-butylphenyl)-N'-(4-ethylbenzyl)ethanediamide has anxiolytic effects, suggesting that it may be useful in the treatment of anxiety disorders.

Propriétés

IUPAC Name |

N'-(4-butylphenyl)-N-[(4-ethylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-3-5-6-17-11-13-19(14-12-17)23-21(25)20(24)22-15-18-9-7-16(4-2)8-10-18/h7-14H,3-6,15H2,1-2H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBANYZYTQPBQOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-butylphenyl)-N-[(4-ethylphenyl)methyl]oxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)

![methyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B4959843.png)

![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)

![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)

![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)

![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-pyridinyl)propanamide](/img/structure/B4959877.png)

![3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate](/img/structure/B4959878.png)

![N-(4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4959898.png)

![3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4959925.png)